REACTION_CXSMILES
|
[C:1]([C:3]1[C:4]2[C:9]([CH:10]=[C:11]3[C:16]=1[CH:15]=[CH:14][CH:13]=[CH:12]3)=[CH:8][CH:7]=[CH:6][CH:5]=2)#[CH:2].CN(C)[CH2:19][CH2:20]N(C)C>CC(C)=O.[Cu]Cl>[CH:5]1[C:4]2[C:9](=[CH:10][C:11]3[C:16]([C:3]=2[C:1]#[C:2][C:7]#[C:6][C:5]2[C:4]4[C:3]([CH:1]=[C:20]5[C:19]=2[CH:15]=[CH:14][CH:13]=[CH:12]5)=[CH:16][CH:11]=[CH:10][CH:9]=4)=[CH:15][CH:14]=[CH:13][CH:12]=3)[CH:8]=[CH:7][CH:6]=1
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(#C)C=1C2=CC=CC=C2C=C2C=CC=CC12
|
Name
|
|
Quantity
|
0.43 g
|
Type
|
reactant
|
Smiles
|
CN(CCN(C)C)C
|
Name
|
copper(I) chloride
|
Quantity
|
0.36 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was then vigorously stirred for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer
|
Type
|
CUSTOM
|
Details
|
while purging oxygen gas
|
Type
|
CUSTOM
|
Details
|
to give red-colored solid
|
Type
|
CUSTOM
|
Details
|
the solvent was mostly removed with a small amount
|
Type
|
CUSTOM
|
Details
|
The residue was then precipitated in 5% aqueous hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
to obtain red-colored solid
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed sufficiently with water and ethanol
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethyl acetate
|
Type
|
CUSTOM
|
Details
|
to give red-colored crystal
|
Type
|
CUSTOM
|
Details
|
The red-colored crystal was recovered
|
Type
|
CUSTOM
|
Details
|
sufficiently dried in a vacuum oven at 40° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC2=CC3=CC=CC=C3C(=C12)C#CC#CC=1C2=CC=CC=C2C=C2C=CC=CC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 g | |
YIELD: PERCENTYIELD | 87.2% | |
YIELD: CALCULATEDPERCENTYIELD | 873% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |